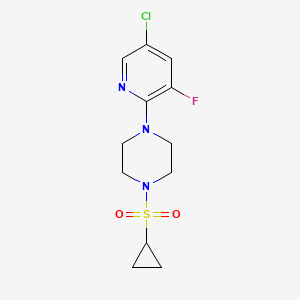
1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine, also known as CFPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways involved in cancer cell growth and neurodegeneration. 1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine has been shown to inhibit the activity of various kinases, including Akt and ERK, which are known to play a crucial role in cancer cell survival and proliferation. Furthermore, 1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine has been found to modulate the expression of several genes involved in neurodegeneration, suggesting that it may exert its neuroprotective effects through multiple pathways.
Biochemical and Physiological Effects
1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and modulation of gene expression. Additionally, 1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine has been found to protect neurons from oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate the blood-brain barrier. However, 1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine also has some limitations, including its relatively short half-life and potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on 1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine, including the development of novel analogs with improved pharmacological properties, the investigation of its potential as a combination therapy with other anticancer drugs, and the exploration of its potential for the treatment of other neurological disorders. Additionally, further studies are needed to elucidate the precise mechanisms underlying the anticancer and neuroprotective effects of 1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine, which could lead to the development of more effective therapies for these diseases.
Métodos De Síntesis
1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine can be synthesized using a multistep process that involves the reaction of 5-chloro-3-fluoropyridine-2-carboxylic acid with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with piperazine, followed by purification to obtain the final product in high yield and purity.
Aplicaciones Científicas De Investigación
1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. It has been shown to exhibit potent inhibitory activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine has been found to possess neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-(5-chloro-3-fluoropyridin-2-yl)-4-cyclopropylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFN3O2S/c13-9-7-11(14)12(15-8-9)16-3-5-17(6-4-16)20(18,19)10-1-2-10/h7-8,10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXLREOPUZGEAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=N3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2578106.png)
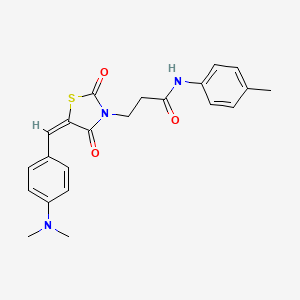


![3-(3-Bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2578112.png)
![N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2578114.png)
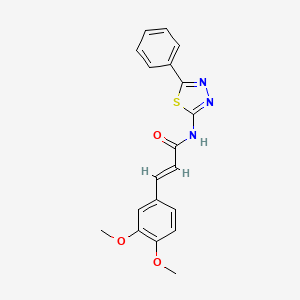
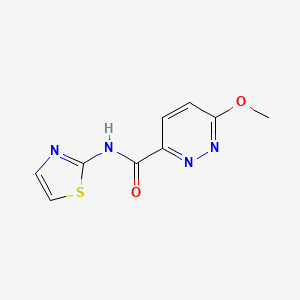
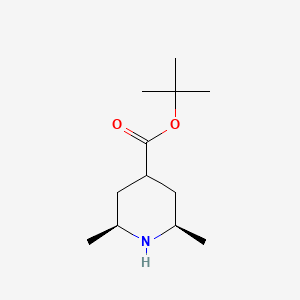
![Methyl 4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2578119.png)
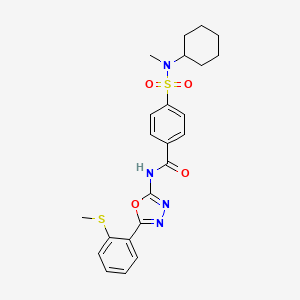
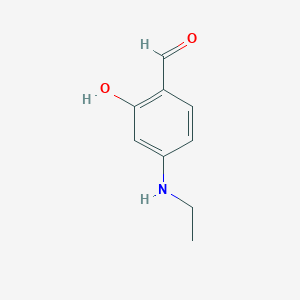
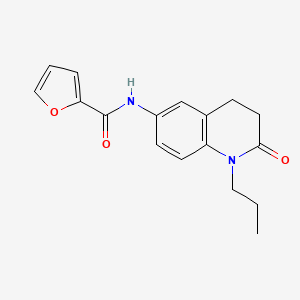
![6-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2578126.png)